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  • Product: 4-(3-Methoxypropoxy)aniline
  • CAS: 100131-95-1

Core Science & Biosynthesis

Foundational

A Spectroscopic Guide to 4-(3-Methoxypropoxy)aniline: In-depth ¹H and ¹³C NMR Analysis

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Methoxypropoxy)aniline. As a key intermediate in the synthesis of various pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Methoxypropoxy)aniline. As a key intermediate in the synthesis of various pharmaceuticals, including its role as a known process-related impurity of Ranolazine, a thorough understanding of its spectroscopic signature is critical for researchers, quality control analysts, and drug development professionals.[1][2] This document details validated experimental protocols for sample preparation and data acquisition, provides in-depth interpretation of spectral data, and presents the assignments in a clear, tabular format. The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring both technical accuracy and practical utility.

Introduction and Structural Framework

4-(3-Methoxypropoxy)aniline, a substituted aniline derivative, possesses a distinct molecular architecture that gives rise to a well-resolved and interpretable NMR spectrum. The structure contains a p-disubstituted benzene ring, an aniline functional group, and a methoxypropoxy side chain. Understanding the electronic environment of each proton and carbon atom is fundamental to assigning the corresponding signals in the NMR spectra.

The numbering scheme used for the assignment of NMR signals is presented below. This logical framework is essential for correlating specific atoms to their observed chemical shifts and coupling patterns.

Diagram 1: Molecular Structure and Atom Numbering

A diagram illustrating the chemical structure of 4-(3-Methoxypropoxy)aniline with systematic numbering for ¹H and ¹³C NMR assignments.

G cluster_aromatic Aromatic System cluster_aliphatic Aliphatic Chain H2_H6 H-2, H-6 (δ 6.75) H3_H5 H-3, H-5 (δ 6.65) H2_H6->H3_H5 J = 8.8 Hz H7 H-7 (δ 3.98) H8 H-8 (δ 2.05) H7->H8 J = 6.4 Hz H9 H-9 (δ 3.59) H8->H9 J = 6.0 Hz

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the overall structure.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)Assignment
C-4152.3C -O (Aromatic)
C-1141.0C -N (Aromatic)
C-3, C-5116.2Ar-C H
C-2, C-6115.5Ar-C H
C-971.0-CH₂-C H₂-O-
C-766.9-O-C H₂-CH₂-
C-1058.8-O-C H₃
C-829.5-CH₂-C H₂-CH₂-
  • Aromatic Carbons (δ 115-153 ppm):

    • The carbon attached to the oxygen (C-4 ) is the most downfield aromatic signal at δ 152.3 ppm due to the strong deshielding effect of the oxygen atom.

    • The carbon bonded to the nitrogen (C-1 ) appears at δ 141.0 ppm .

    • The protonated aromatic carbons (C-2, C-3, C-5, C-6 ) resonate in the shielded region of the aromatic spectrum, from δ 115.5 to 116.2 ppm , consistent with the presence of two electron-donating groups. [3]* Aliphatic Carbons (δ 29-71 ppm):

    • The carbons directly attached to oxygen atoms are the most deshielded. C-9 (adjacent to the methoxy oxygen) is at δ 71.0 ppm , and C-7 (adjacent to the phenoxy oxygen) is at δ 66.9 ppm .

    • The methoxy carbon (C-10 ) resonates at δ 58.8 ppm .

    • The central, most shielded aliphatic carbon (C-8 ) appears at δ 29.5 ppm .

Conclusion

The comprehensive ¹H and ¹³C NMR data presented in this guide provide an unambiguous spectroscopic fingerprint for 4-(3-Methoxypropoxy)aniline. The detailed assignments and interpretation, grounded in established principles of NMR spectroscopy, serve as a reliable reference for the structural verification, purity assessment, and quality control of this important chemical entity. By following the outlined experimental protocols, researchers can confidently generate high-quality data and use the provided assignments as a benchmark for their own analyses.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Bruker. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2014). Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles.
  • Guduru, V., et al. (2019). Characterization of degradation products of Ranolazine by UPLC-Q-TOF-MS/MS and in-silico toxicity prediction. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3769.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2018). Electronic Supporting Information.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Lin, H.-C. (2022).
  • Author(s). (2025). The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. Journal Name, Volume(Issue), Pages.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • SynThink. (n.d.). Ranolazine EP Impurities & USP Related Compounds.
  • Author(s). (n.d.). Tables For Organic Structure Analysis. Source.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry.
  • Cornell University. (2025, January 23). Recommended NMR literature. Cornell NMR and Chemistry MS Facilities.
  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
  • Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts.
  • Veeprho. (n.d.). Ranolazine Impurities and Related Compound.
  • Royal Society of Chemistry. (n.d.). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • ResearchGate. (n.d.). (A) Schematic presentation of Ranolazine synthesis; (B) blend....
  • Gowda, B. T., et al. (n.d.). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.).
  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre.
  • Ni, S., et al. (n.d.). ¹³C n.m.
  • Louisiana State University. (n.d.). Useful NMR Resources.
  • ATB. (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-(3-Methoxypropoxy)aniline

Executive Summary The Buchwald-Hartwig amination has become a cornerstone reaction in modern medicinal chemistry, enabling the robust construction of C–N bonds essential for drug discovery[1]. However, coupling highly el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination has become a cornerstone reaction in modern medicinal chemistry, enabling the robust construction of C–N bonds essential for drug discovery[1]. However, coupling highly electron-rich primary anilines, such as 4-(3-methoxypropoxy)aniline , presents unique mechanistic challenges. This application note provides a comprehensive, self-validating protocol designed for researchers and drug development professionals. It details the causality behind catalyst selection, steric tuning to prevent over-arylation, and the step-by-step methodology required to achieve high-yielding monoarylation.

Mechanistic Insights & Substrate Profiling

Understanding the intrinsic electronic and steric properties of 4-(3-methoxypropoxy)aniline is critical for rational reaction design:

  • Electronic Activation & Nucleophilicity: The para-alkoxy group (3-methoxypropoxy) acts as a strong electron-donating group (EDG) via resonance. This significantly increases the electron density on the aniline nitrogen, rendering it a highly potent nucleophile. While this accelerates amine coordination to the Pd(II) center and facilitates rapid deprotonation to form the amido complex, it inherently increases the risk of off-target diarylation (where the monoarylated product reacts with a second equivalent of the aryl halide).

  • Steric Control via Ligand Design: To counteract the high nucleophilicity and enforce strict monoarylation, the choice of ligand is paramount. Bulky biarylphosphine ligands like BrettPhos or tBuBrettPhos are explicitly designed to favor the monoarylation of primary amines[2]. Their extreme steric bulk accommodates the primary aniline but creates a prohibitive steric clash with the bulkier secondary amine product, effectively arresting the catalytic cycle after one coupling event.

  • Mitigating Heteroatom Coordination: The 3-methoxypropoxy tail contains two oxygen atoms. While flexible, these heteroatoms pose a minor risk of coordinating to the palladium center, which could lead to catalyst poisoning. Utilizing a highly coordinating, sterically demanding ligand ensures the palladium coordination sphere remains saturated, preventing off-target ether binding.

  • Precatalyst Activation: Utilizing tBuBrettPhos Pd G3 ensures rapid, quantitative generation of the active L-Pd(0) species under mild conditions, preventing catalyst degradation before the substrate can engage[3].

CatalyticCycle Pd0 Active L-Pd(0) (from tBuBrettPhos Pd G3) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd AmineCoord Amine Coordination L-Pd(II)(Ar)(X)(NH2R) OxAdd->AmineCoord + Amine Amine 4-(3-Methoxypropoxy)aniline (Electron-Rich Nucleophile) Amine->AmineCoord Amido Amido Complex L-Pd(II)(Ar)(NHR) AmineCoord->Amido + Base, - HX Base Base (e.g., NaOtBu) Base->Amido RedElim Reductive Elimination C-N Bond Formation Amido->RedElim Fast due to electron-rich N RedElim->Pd0 Regeneration Product Monoarylated Product Ar-NH-R RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the electron-rich aniline integration.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for 4-(3-methoxypropoxy)aniline. The data demonstrates why third-generation precatalysts and sterically demanding ligands are strictly required for this substrate.

Table 1: Catalyst and Base Screening for 4-(3-Methoxypropoxy)aniline Coupling

Precatalyst / LigandBaseSolventTemp (°C)Conversion (%)Mono:Di RatioMechanistic Outcome
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1006570:30Poor steric control leads to significant diarylation.
Pd(OAc)₂ / XPhosNaOtBuDioxane908585:15Improved yield, but XPhos pocket still allows over-arylation.
BrettPhos Pd G1NaOtBuToluene909595:5Excellent monoarylation; G1 activation is slightly sluggish.
tBuBrettPhos Pd G3 NaOtBu Toluene 80 >99 >99:1 Optimal. Rapid Pd(0) generation and perfect steric exclusion.

Detailed Experimental Protocol

Materials & Reagents
  • Nucleophile: 4-(3-Methoxypropoxy)aniline (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If the aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), substitute with Cs₂CO₃ (2.0 equiv) and increase temperature to 100 °C.

  • Solvent: Anhydrous, degassed Toluene (0.2 M relative to electrophile)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer an oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox. Causality: Oxygen rapidly oxidizes the electron-rich tBuBrettPhos ligand to its inactive phosphine oxide, terminating the catalytic cycle.

  • Solid Reagent Addition: Weigh and add the aryl halide (1.0 mmol, if solid), tBuBrettPhos Pd G3 (17 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol) into the vial.

  • Liquid Reagent Addition: Add 4-(3-methoxypropoxy)aniline (217 mg, 1.2 mmol) and anhydrous, degassed toluene (5.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Reaction Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure monoarylated product.

Workflow Prep Reaction Setup (Glovebox) Reagents Add Precatalyst, Ligand, Base, Ar-X, Aniline Prep->Reagents Solvent Add Anhydrous Solvent (Toluene/Dioxane) Reagents->Solvent Heat Thermal Activation (80-100°C) Solvent->Heat Monitor Reaction Monitoring (LC-MS / TLC) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography (Product Isolation) Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling protocol.

Troubleshooting & Self-Validating Systems

To ensure the trustworthiness of the protocol, implement the following self-validating analytical checks:

  • In-Process LC-MS Validation: Before workup, analyze a 10 µL aliquot (diluted in MeCN). The electron-rich nature of the product ensures excellent ionization in ESI+ mode.

    • Validation: A dominant mass peak at [M + Ar - H]+ confirms successful monoarylation.

    • Failure Mode: If a peak at [M + 2Ar - 2H]+ is observed, diarylation has occurred. This indicates that the active ligand-to-palladium ratio has dropped (likely due to trace oxygen oxidizing the ligand), or the base concentration is excessively high.

  • Post-Reaction NMR Validation: Obtain a ¹H NMR spectrum of the purified product.

    • Validation: The disappearance of the primary aniline -NH₂ protons (broad singlet, ~3.5–4.5 ppm) and the appearance of a single secondary -NH proton (broad singlet, ~5.0–6.0 ppm) definitively proves monoarylation.

  • Catalyst Deactivation Check: If the reaction stalls at <50% conversion and the solution turns pitch black within the first 15 minutes, the Pd(0) species has aggregated into inactive palladium black. This is typically caused by wet solvent or degraded NaOtBu (which readily absorbs atmospheric moisture to form NaOH, a poor base for this specific catalytic cycle).

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: NIH.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Source: RSC.
  • Buy tBuBrettPhos Pd G3 | 1536473-72-9. Source: Smolecule.

Sources

Application

Using 4-(3-Methoxypropoxy)aniline as a pharmaceutical building block

Title: Application Note: 4-(3-Methoxypropoxy)aniline as a Versatile Pharmaceutical Building Block Executive Summary 4-(3-Methoxypropoxy)aniline (CAS: 100131-95-1) is a highly valued bifunctional building block in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 4-(3-Methoxypropoxy)aniline as a Versatile Pharmaceutical Building Block

Executive Summary

4-(3-Methoxypropoxy)aniline (CAS: 100131-95-1) is a highly valued bifunctional building block in modern medicinal chemistry. Featuring a nucleophilic aniline core paired with a flexible, hydrophilic 3-methoxypropoxy ether chain, this compound is frequently employed in the synthesis of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The strategic incorporation of the methoxypropoxy moiety serves multiple pharmacological purposes: it enhances aqueous solubility, acts as an extended hydrogen-bond acceptor network, and modulates the overall lipophilicity (LogP) of the active pharmaceutical ingredient (API), thereby improving oral bioavailability and pharmacokinetic profiles.

Physicochemical Profiling & Mechanistic Rationale

When designing a drug candidate, the choice of peripheral substituents is as critical as the core pharmacophore. The 4-(3-methoxypropoxy) group acts as an optimal "solubilizing tail." Unlike a free hydroxyl group, which is highly susceptible to Phase II metabolism (such as glucuronidation), the terminal methoxy group caps the chain. This provides metabolic stability while retaining the ability to interact with solvent molecules or target protein residues in solvent-exposed pockets.

Table 1: Physicochemical Properties of 4-(3-Methoxypropoxy)aniline

PropertyValuePharmacological Significance
Chemical Formula C10H15NO2Provides a low-molecular-weight starting point for API synthesis.
Molecular Weight 181.23 g/mol Leaves ample "molecular weight budget" for the rest of the drug molecule (Lipinski's Rule of 5).
CAS Registry Number 100131-95-1Standardized identifier for reagent sourcing and inventory.
H-Bond Donors 1 (Primary Amine)Essential for coupling reactions or direct target binding (e.g., kinase hinge regions).
H-Bond Acceptors 2 (Ether Oxygens)Enhances aqueous solubility and interacts with water in solvent-exposed pockets.
Topological Polar Surface Area ~47.5 ŲOptimal for membrane permeability while maintaining necessary hydrophilicity.

Key Synthetic Workflows and Protocols

To maximize the utility of 4-(3-Methoxypropoxy)aniline, two primary synthetic workflows are detailed below. These protocols are designed with self-validating checkpoints to ensure high yield, purity, and reproducibility.

Protocol A: HATU-Mediated Amide Bond Formation

Amide coupling is the most ubiquitous reaction in drug discovery. For anilines, which are inherently less nucleophilic than aliphatic amines, high-efficiency coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are required to drive the reaction to completion [1].

Table 2: Standardized HATU Coupling Conditions

ReagentEquivalentsFunction
Carboxylic Acid1.0 eqElectrophilic partner.
4-(3-Methoxypropoxy)aniline1.1 - 1.2 eqNucleophilic partner.
HATU1.2 - 1.5 eqActivates the carboxylic acid to an OAt-active ester.
DIPEA3.0 - 5.0 eqNon-nucleophilic base; neutralizes salts and drives activation.
DMF or DCM0.1 - 0.5 MSolvent; DMF is preferred for highly polar substrates.

Step-by-Step Methodology:

  • Pre-Activation (Causality: Prevents side reactions): Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15–30 minutes. Why? This allows the formation of the highly reactive OAt-active ester before the amine is introduced, preventing the aniline from reacting directly with the uronium coupling reagent to form an unwanted tetramethylguanidinium byproduct [1].

  • Coupling: Add 4-(3-Methoxypropoxy)aniline (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2 to 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The disappearance of the activated ester mass and the appearance of the desired product mass confirms the reaction trajectory.

  • Work-up (Causality: Removes water-soluble byproducts): Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 10% aqueous citric acid (removes excess aniline and DIPEA), saturated aqueous NaHCO3 (removes unreacted carboxylic acid and acidic byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling

When a secondary diarylamine is required, the Buchwald-Hartwig amination is the premier method for forming C(sp2)-N bonds [2]. This palladium-catalyzed cross-coupling overcomes the limitations of classical nucleophilic aromatic substitution (SNAr), which strictly requires highly activated, electron-poor aryl halides[3].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the Aryl Halide (1.0 eq), 4-(3-Methoxypropoxy)aniline (1.2 eq), Pd2(dba)3 (2-5 mol%), XPhos or BrettPhos ligand (4-10 mol%), and Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Degassing (Causality: Prevents catalyst poisoning): Suspend the mixture in anhydrous, degassed Toluene or 1,4-Dioxane. Purge the system with argon for 15 minutes. Why? Palladium(0) catalysts are highly sensitive to oxygen, which can irreversibly oxidize the active metal center to an inactive Pd(II) state and halt the catalytic cycle.

  • Heating & Catalytic Cycle: Heat the mixture to 90–100 °C for 8–16 hours. Why these specific reagents? The bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) facilitates the oxidative addition of the aryl halide and accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered or electron-rich anilines [2]. Cs2CO3 acts as a mild base to deprotonate the coordinated amine without causing unwanted side reactions.

  • Validation Checkpoint: Perform an aliquot LC-MS analysis. The presence of the desired diarylamine mass and the depletion of the aryl halide indicate a successful catalytic turnover.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate for subsequent silica gel chromatography.

Visualizations of Workflows and Mechanisms

G A 4-(3-Methoxypropoxy)aniline (Building Block) B Amide Formation (HATU / DIPEA) A->B R-COOH C Buchwald-Hartwig Cross-Coupling A->C Ar-X, Pd-Cat D Urea Formation (Triphosgene / Base) A->D R-NH2 E Target: Kinase Inhibitors (Hinge Binders) B->E F Target: GPCR Ligands (Allosteric Modulators) C->F G Target: RTK Inhibitors (Solubility Enhanced) D->G

Figure 1: Synthetic divergence of 4-(3-Methoxypropoxy)aniline into major pharmaceutical classes.

BindingModel Kinase Kinase Hinge Region (Protein Target) Aniline Aniline Core H-Bond Donor/Acceptor Kinase->Aniline Hydrogen Bonding Ether Propoxy Linker Flexibility & Solvation Aniline->Ether Covalent Bond Methoxy Terminal Methoxy Solvent Exposed Region Ether->Methoxy Covalent Bond Solvent Aqueous Environment Methoxy->Solvent Water Interaction

Figure 2: Pharmacophore binding model showing the solubilizing effect of the methoxypropoxy chain.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem. 1[1]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. 2[2]

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. 3[3]

Sources

Method

Application Note: Step-by-Step Amidation of 4-(3-Methoxypropoxy)aniline in Drug Discovery

Executive Summary Amide bond formation is the most frequently executed reaction in medicinal chemistry, accounting for approximately a quarter of all reactions performed in drug discovery programs[1]. The incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide bond formation is the most frequently executed reaction in medicinal chemistry, accounting for approximately a quarter of all reactions performed in drug discovery programs[1]. The incorporation of functionalized anilines, such as 4-(3-Methoxypropoxy)aniline , is a common strategy to modulate the physicochemical properties of a drug candidate, enhancing both aqueous solubility and target affinity via the flexible ether linkage.

This application note provides a comprehensive, self-validating guide to the amidation of 4-(3-Methoxypropoxy)aniline. As a Senior Application Scientist, I have structured this protocol to move beyond simple step-by-step instructions, focusing instead on the mechanistic causality behind reagent selection, reaction monitoring, and scale-up considerations.

Chemical Context & Mechanistic Causality

Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. However, in 4-(3-Methoxypropoxy)aniline, the para-alkoxy group acts as an electron-donating group (EDG) via resonance (+M effect). This increases the electron density on the aniline nitrogen, making it a moderately strong nucleophile.

Despite this enhanced nucleophilicity, standard carbodiimide couplings (e.g., EDC/HOBt) can suffer from sluggish kinetics and incomplete conversion. To achieve quantitative yields, highly reactive uronium salts like HATU or phosphonic anhydrides like T3P are preferred.

The Guanylation Risk: A critical mechanistic pitfall when using HATU is the direct attack of the amine on the coupling reagent, leading to the formation of a dead-end tetramethylguanidine byproduct[2]. To suppress this, the reaction must be carefully orchestrated: the carboxylic acid must be pre-activated with HATU and a sterically hindered base (like DIPEA) before the introduction of the aniline[2]. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from participating in unwanted side reactions while efficiently deprotonating the carboxylic acid[2].

Reagent Selection & Optimization Matrix

To ensure reproducibility across different stages of drug development, the following matrix summarizes the optimal conditions based on the project scale.

Reagent SystemBase ChoiceSolventReaction TimeGuanylation RiskBest Use Case in Drug Discovery
HATU / DIPEA DIPEA (2.5 eq)DMF or DCM1 - 4 hModerate (Mitigated by pre-activation)High-throughput screening, discovery scale (<5 mmol). Fast kinetics.
T3P / Pyridine Pyridine or NMIEtOAc or DCM4 - 12 hNoneProcess chemistry (>10 mmol). High stereoretention, water-soluble byproducts[3].
EDC / HOAt DIPEA (2.0 eq)DMF12 - 24 hNoneCost-sensitive discovery, standard coupling for unhindered acids.

Reaction Pathway & Mechanistic Workflow

The following diagram illustrates the logical flow of the activation and aminolysis phases, emphasizing the critical pre-activation step.

AmidationWorkflow Acid Carboxylic Acid + Sterically Hindered Base (DIPEA) ActiveEster Activated Intermediate (OAt Ester / Mixed Anhydride) Acid->ActiveEster Pre-activation (1-5 min) Deprotonation & Attack Reagent Coupling Reagent (HATU or T3P) Reagent->ActiveEster Product Target Amide Bond + Soluble Byproducts ActiveEster->Product Aminolysis (Nucleophilic Acyl Substitution) Aniline 4-(3-Methoxypropoxy)aniline (Nucleophile) Aniline->Product

Figure 1: Mechanistic workflow of carboxylic acid activation and subsequent aminolysis.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale, 1.0 mmol)

Designed for rapid library synthesis and high-throughput medicinal chemistry.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq). Stir for 1 minute at room temperature to ensure complete deprotonation.

  • Pre-Activation (Critical Step): Add HATU (1.1 mmol, 1.1 eq) in one portion. The solution will typically turn a pale yellow/orange color. Stir for exactly 3 to 5 minutes.

    • Self-Validation Check: Aliquot 5 μ L into LC-MS. You should observe the mass of the OAt-active ester. If not, verify the anhydrous nature of your DMF.

  • Aminolysis: Add 4-(3-Methoxypropoxy)aniline (1.05 mmol, 1.05 eq) dropwise or in a single portion.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated aqueous NaHCO 3​ (10 mL), 1N HCl (10 mL), and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Amidation (Process/Scale-Up, 10.0 mmol)

Designed for scale-up, minimizing toxicity and simplifying workup[3].

  • Preparation: In a 100 mL round-bottom flask, suspend the carboxylic acid (10.0 mmol, 1.0 eq) and 4-(3-Methoxypropoxy)aniline (10.5 mmol, 1.05 eq) in EtOAc (30 mL).

  • Base Addition: Add Pyridine or N-methylimidazole (NMI) (25.0 mmol, 2.5 eq).

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add a 50% solution of Propanephosphonic acid anhydride (T3P) in EtOAc (12.0 mmol, 1.2 eq)[3].

  • Aminolysis: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • Workup: The major advantage of T3P is that its byproducts are highly water-soluble. Quench the reaction by adding water (20 mL). Separate the organic layer and wash with saturated aqueous NaHCO 3​ (2 x 20 mL) and brine (20 mL). Dry over MgSO 4​ , filter, and concentrate.

Analytical Monitoring & Troubleshooting

  • Incomplete Conversion: If the reaction stalls with unreacted 4-(3-Methoxypropoxy)aniline, check for steric hindrance on the carboxylic acid. If the acid is highly hindered (e.g., a quaternary α -carbon), elevate the temperature to 40 °C or switch to an acid chloride intermediate.

  • Formation of Tetramethylguanidine (HATU only): If LC-MS shows a mass corresponding to the aniline + 99 Da, the aniline has attacked the HATU directly[2]. Ensure strict adherence to the 5-minute pre-activation step before adding the aniline.

  • Epimerization: If coupling a chiral α -amino acid, HATU can cause slight racemization via oxazolone formation. Switch to the T3P protocol, which is renowned for maintaining stereochemical integrity[3].

Sources

Application

Application Note: Catalytic Systems for the N-Alkylation of 4-(3-Methoxypropoxy)aniline

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction and Rationale 4-(3-Methoxypropoxy)aniline (CAS 100131-95-1)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction and Rationale

4-(3-Methoxypropoxy)aniline (CAS 100131-95-1)[1] is a highly versatile aniline derivative characterized by its ether-linked alkoxy group. It serves as a critical building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs)[1].

Historically, the N-alkylation of anilines relied on stoichiometric amounts of alkyl halides. However, this traditional approach suffers from poor atom economy, the generation of toxic halide waste, and a notorious lack of chemoselectivity, frequently resulting in over-alkylation to tertiary amines[2]. To circumvent these limitations, the catalytic (also known as hydrogen autotransfer) has emerged as a state-of-the-art, green alternative[2]. By utilizing primary or secondary alcohols as the alkylating agents, the BH strategy produces only water as a byproduct and allows for exquisite control over mono-N-alkylation[2][3].

Mechanistic Insights: The Borrowing Hydrogen Pathway

The success of the BH methodology relies on a self-contained, redox-neutral catalytic cycle driven by a transition metal catalyst[2]. Understanding this causality is crucial for optimizing reaction conditions:

  • Dehydrogenation: The transition metal catalyst abstracts hydrogen from the primary alcohol, generating an electrophilic aldehyde in situ and forming a transient metal hydride species[2].

  • Condensation: The nucleophilic amine, 4-(3-Methoxypropoxy)aniline, attacks the newly formed aldehyde. Subsequent elimination of a water molecule yields an imine intermediate[2].

  • Hydrogenation: The metal hydride redelivers the "borrowed" hydrogen to the imine double bond, yielding the desired mono-N-alkylated aniline and regenerating the active catalyst for the next turnover[2].

BHCycle cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrogenation Alc Primary Alcohol Ald Aldehyde Alc->Ald -H2 Hyd Metal Hydride [M-H2] Alc->Hyd H2 Transfer Cat1 Catalyst [M] Cat1->Hyd Imi Imine Intermediate Ald->Imi Prod N-Alkylated Aniline Hyd->Prod H2 Transfer Cat2 Catalyst [M] Regenerated Hyd->Cat2 Ani 4-(3-Methoxypropoxy)aniline Ani->Imi Water H2O Imi->Water Byproduct Imi->Prod +H2

Figure 1: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Evaluation of Catalytic Systems

Selecting the appropriate catalytic system depends on the scale, desired recyclability, and tolerance for noble metals. Below is a comparative summary of three highly effective systems for the N-alkylation of anilines via the BH pathway.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemTypeLoading (mol%)Base AdditiveTemp (°C)Yield (%)Recyclability
[Ru(p-cymene)Cl₂]₂ / dppf [4]Homogeneous0.5 - 5.0K₂CO₃ / KOtBu110 - 14085 - 97Low (Requires extraction)
Mn(I) PNP Pincer [5]Homogeneous1.0 - 3.0KH or KOtBu80 - 10080 - 92Low
UiO-66-PPh₂-Ir (MOF) [6]Heterogeneous5.0K₂CO₃100 - 12088 - 94High (>5 cycles)

Note: While Ruthenium complexes are well-established and highly robust[2][4], Manganese pincer complexes offer an earth-abundant alternative with excellent atom economy[2][5]. For pharmaceutical applications requiring strict control over heavy metal residuals, the heterogeneous Ir-MOF system provides superior catalyst recovery[6].

Standardized Experimental Protocols

The following protocols are designed as self-validating workflows, ensuring reproducibility and high yield for the N-alkylation of 4-(3-Methoxypropoxy)aniline.

Protocol A: Homogeneous Ruthenium-Catalyzed N-Alkylation

Adapted from established [4][7].

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 15 mL pressure tube with [Ru(p-cymene)Cl2]2 (0.025 mmol, 5 mol% Ru), dppf ligand (0.06 mmol, 6 mol%), and K₂CO₃ (0.10 mmol, 10 mol%)[4][7].

  • Reagent Addition: Add 4-(3-Methoxypropoxy)aniline (1.0 mmol) and the desired primary alcohol (e.g., benzyl alcohol, 1.2 mmol)[7].

  • Solvent: Add anhydrous p-xylene or toluene (1.5 mL)[7]. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the sealed tube from the glovebox and stir the mixture in a pre-heated oil bath at 130–140 °C for 21–24 hours[7].

  • Quenching & Workup: Cool the reaction to room temperature. Cautiously quench with distilled water (5 mL)[2]. Extract the aqueous layer with ethyl acetate (3 × 10 mL)[2].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2]. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure mono-N-alkylated product[2].

Protocol B: Heterogeneous Ir-MOF Catalyzed N-Alkylation

Adapted from[6].

  • Setup: In a standard Schlenk flask under N₂, combine 4-(3-Methoxypropoxy)aniline (1.0 mmol), the primary alcohol (1.5 mmol), and the UiO-66-PPh₂-Ir MOF catalyst (5 mol% Ir)[6].

  • Reaction: Add toluene (2 mL) and KOtBu (0.5 equiv). Heat the mixture to 110 °C for 24 hours under a reflux condenser[6].

  • Catalyst Recovery: Upon completion, cool the mixture and separate the solid MOF catalyst via centrifugation or simple filtration. Wash the recovered catalyst with ethanol and dry for subsequent cycles (maintains >90% conversion after recycling)[6].

  • Validation: Concentrate the filtrate and analyze the crude mixture via ¹H NMR and LC-MS to confirm the absence of over-alkylated tertiary amines and verify the integrity of the ether linkage.

Workflow N1 1. Glovebox Setup Weigh Catalyst & Base N2 2. Reagent Addition Aniline + Alcohol + Solvent N1->N2 N3 3. Reaction Seal & Heat (110-140°C) N2->N3 N4 4. Quenching Cool to RT & Add H2O N3->N4 N5 5. Extraction EtOAc / Brine Wash N4->N5 N6 6. Purification Column Chromatography N5->N6 N7 7. Validation NMR & LC-MS Analysis N6->N7

Figure 2: Step-by-step experimental workflow for catalytic N-alkylation.

Causality in Experimental Design & Troubleshooting

To ensure a self-validating and robust experimental setup, it is critical to understand the causality behind the chosen conditions:

  • Role of the Base Additive: The inclusion of catalytic amounts of base (e.g., K₂CO₃ or KOtBu) is not merely for neutralizing acid. The base is fundamentally required to deprotonate the metal precatalyst, facilitating the formation of the active metal-alkoxide species necessary for the initial β-hydride elimination (dehydrogenation step)[5][7].

  • Solvent Selection: Non-polar, high-boiling solvents like toluene or p-xylene are strictly utilized. The dehydrogenation of the alcohol to an aldehyde is thermodynamically endothermic; thus, sustained high thermal energy (110–140 °C) is required to drive the equilibrium forward[7].

  • Substrate Integrity: The ether linkage in 4-(3-Methoxypropoxy)aniline is highly stable under the neutral-to-basic conditions of the BH cycle. In contrast, traditional reductive amination using strong Lewis acids or harsh reducing agents (e.g., NaBH₃CN in acidic media) risks ether cleavage or unwanted side reactions.

References

  • Homberg, L., Roller, A., & Hultzsch, K. C. A Highly Active PN3 Manganese Pincer Complex Performing N-Alkylation of Amines under Mild Conditions. Organic Letters, 2019, 21(9), 3142-3147. URL:[Link]

  • Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 2023, 59, 7052-7055. URL:[Link]

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 2009, 131(48), 17661-17674. URL:[Link]

  • Wang, Y., et al. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces, 2021. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Methoxypropoxy)aniline Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottleneck issues when scaling up the synthesis of alkoxy anilines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottleneck issues when scaling up the synthesis of alkoxy anilines. The synthesis of 4-(3-methoxypropoxy)aniline is a classic two-step process: the O -alkylation of 4-nitrophenol, followed by the catalytic reduction of the nitro intermediate to an amine.

While thermodynamically straightforward, this synthesis is fraught with kinetic traps. Poor nucleophilicity, competitive hydrolysis, catalyst poisoning, and intermediate stalling can severely depress your overall conversion rates. This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure high-yield synthesis.

Synthesis Workflow & Critical Failure Points

G A 4-Nitrophenol + Alkyl Halide B 1-(3-Methoxypropoxy) -4-nitrobenzene A->B Alkylation (DMF, K2CO3) Err1 Hydrolysis / Elimination A->Err1 C 4-(3-Methoxypropoxy) aniline B->C Reduction (Pd/C, H2) Err2 Catalyst Poisoning / Stalling B->Err2

Workflow of 4-(3-Methoxypropoxy)aniline synthesis and common failure points.

Module 1: Troubleshooting the O -Alkylation Step

Objective: Synthesize 1-(3-methoxypropoxy)-4-nitrobenzene via the alkylation of 4-nitrophenol with 1-bromo-3-methoxypropane.

Frequently Asked Questions

Q: My alkylation conversion is capped at 60%, and I am recovering unreacted 4-nitrophenol. What is causing this? A: The most common cause is the competitive hydrolysis of your alkylating agent (1-bromo-3-methoxypropane). If your potassium carbonate ( K2​CO3​ ) or solvent (DMF/Acetone) is not strictly anhydrous, water acts as a nucleophile, converting the alkyl bromide into an alcohol. Because 4-nitrophenol is relatively acidic ( pKa​≈7.15 ), it easily forms the phenoxide ion, but if the alkyl halide is destroyed by water, the reaction halts. Ensure all reagents are oven-dried and solvents are stored over molecular sieves.

Q: I am seeing multiple spots on my TLC and a lower yield of the target ether. Is C -alkylation occurring? A: C -alkylation is highly unlikely here. The strong electron-withdrawing nature of the nitro group at the para position localizes the negative charge on the oxygen, heavily favoring O -alkylation[1]. The secondary spots are more likely elimination byproducts from the alkyl halide (forming allyl methyl ether) caused by using a base that is too strong (e.g., NaOH or t -BuOK) or pushing the temperature past 90°C. Stick to mild bases like K2​CO3​ or Cs2​CO3​ .

Quantitative Optimization of Alkylation Conditions
SolventBaseTemperatureTimeConversion (%)Primary Failure Mode / Observation
Acetone K2​CO3​ Reflux (56°C)24h65%Incomplete reaction; poor solubility of phenoxide.
DMF NaOH 80°C12h40%Hydrolysis and elimination of the alkyl halide.
DMF K2​CO3​ 80°C 12h >95% None (Optimal balance of cost and yield).
MeCN Cs2​CO3​ 80°C8h>98%None (Fastest kinetics, but higher reagent cost).
Self-Validating Protocol: O -Alkylation

A self-validating protocol provides real-time visual and physical feedback to confirm the reaction trajectory before analytical testing.

  • Phenoxide Formation: Charge a dry flask with 4-nitrophenol (1.0 eq) and anhydrous DMF (0.5 M). Add anhydrous K2​CO3​ (1.5 eq).

    • Validation: The pale yellow solution will immediately turn a deep, vibrant orange/red . This color shift is the self-validating proof that the highly nucleophilic 4-nitrophenoxide anion has formed.

  • Alkylation: Add 1-bromo-3-methoxypropane (1.1 eq) dropwise. Heat the mixture to 80°C under a nitrogen atmosphere.

  • In-Process Monitoring: Stir for 12 hours. Spot on TLC (Hexanes:EtOAc 3:1).

    • Validation: The bright yellow phenoxide spot (which streaks near the baseline) will disappear, replaced by a high- Rf​ UV-active spot (the product).

  • Quench & Workup: Pour the mixture into ice water.

    • Validation: The product will precipitate as a solid or separate as a dense oil. If the aqueous layer remains deeply yellow, unreacted phenoxide is still present, indicating incomplete conversion. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Module 2: Troubleshooting the Nitro Reduction Step

Objective: Catalytic hydrogenation of 1-(3-methoxypropoxy)-4-nitrobenzene to 4-(3-methoxypropoxy)aniline.

Frequently Asked Questions

Q: My reduction reaction stalls, and the solution turns a persistent yellow/orange color. Why isn't it forming the amine? A: You have stalled at the hydroxylamine intermediate. According to the Haber mechanism for nitroarene reduction, the reaction proceeds sequentially: Nitro Nitroso Hydroxylamine Aniline[2]. The final step (hydroxylamine to aniline) requires high hydrogen availability. If your stirring rate is too low (poor mass transfer) or your H2​ pressure is inadequate (e.g., using a deflated balloon), the catalyst surface becomes starved of hydrogen. The hydroxylamine desorbs into the solution (causing the yellow color) and can condense with the nitroso intermediate to form dead-end azoxy byproducts[3].

Q: My Pd/C catalyst seems completely inactive from the start. What causes this poisoning? A: Catalyst poisoning is a leading cause of failure in heterogeneous hydrogenations[4]. In this specific 2-step sequence, the most likely culprit is halide carryover from Step 1. If unreacted 1-bromo-3-methoxypropane or bromide salts ( KBr ) are not thoroughly washed out during the alkylation workup, the bromide ions will strongly adsorb to the palladium active sites, rendering the catalyst inert[4]. Ensure rigorous aqueous washing during Step 1, or switch to a more halide-tolerant catalyst like Raney Nickel.

Mechanism of Nitro Reduction & Stalling Points

G N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +H2 Side Azo/Azoxy Byproducts (Dead End) N2->Side Condensation N4 Aniline Product (Ar-NH2) N3->N4 +H2, -H2O N3->Side

Nitroarene reduction pathway highlighting intermediate stalling and byproduct formation.

Quantitative Optimization of Reduction Conditions
Catalyst System H2​ SourceSolventPressure / TempConversionByproducts / Issues
10% Pd/C H2​ GasEtOH1 atm / 25°C70%Stalls at hydroxylamine; yellow solution.
10% Pd/C H2​ Gas EtOAc/EtOH 3 atm / 25°C >99% None (Optimal; clean conversion).
Raney NiHydrazineMeOHReflux95%Trace azo compounds; exothermic risk.
Fe powder / HClChemicalEtOH/ H2​O 80°C85%Difficult workup (iron oxide sludge)[4].
Self-Validating Protocol: Catalytic Hydrogenation

Note: Ensure your starting material is highly purified to prevent halide poisoning of the Pd/C catalyst.

  • Substrate Dissolution: Dissolve 1-(3-methoxypropoxy)-4-nitrobenzene (1.0 eq) in a 1:1 mixture of EtOAc and EtOH (0.2 M).

    • Validation: Complete dissolution is critical. If the substrate is suspended, the solid-state material will trap intermediates, leading to azoxy byproduct formation.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% relative to substrate).

    • Validation: The catalyst should be a fine, uniformly black powder. If it appears gray or clumped, it has been oxidized or exposed to moisture and will exhibit poor activity.

  • Purge and Pressurize: Seal the reaction vessel (e.g., a Parr shaker or heavy-walled flask). Purge with N2​ three times, then purge with H2​ three times. Pressurize to 3 atm (approx. 45 psi)[3].

  • High-Shear Agitation: Stir vigorously (>1000 rpm).

    • Validation: You should observe a rapid initial drop in H2​ pressure, indicating successful initiation. The solution may temporarily turn yellowish (hydroxylamine intermediate) but must return to a colorless or pale hue upon completion.

  • Filtration and Recovery: Vent the H2​ gas safely and purge with N2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C.

    • Validation: After concentrating the filtrate under reduced pressure, the resulting 4-(3-methoxypropoxy)aniline will appear as an oil or low-melting solid. Crucial check: If the isolated product rapidly darkens upon exposure to ambient air, it is undergoing oxidative degradation. Immediately store the amine under argon at -20°C, or convert it to an HCl salt for long-term bench stability.

References
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. 4

  • Technical Support Center: Catalytic Reduction of Nitroarenes - Benchchem. 3

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC. 2

  • 1-(3-Methoxypropoxy)-4-nitrobenzene - Benchchem.1

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(3-Methoxypropoxy)aniline

Welcome to the dedicated technical support resource for chemists and researchers working with 4-(3-Methoxypropoxy)aniline. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for chemists and researchers working with 4-(3-Methoxypropoxy)aniline. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) designed to help you navigate the synthetic challenges posed by this valuable intermediate. The flexible 4-(3-methoxypropoxy) substituent, while electronically activating, introduces significant steric considerations that can impede reactivity at the crucial aniline nitrogen. This document is structured to provide not just solutions, but a foundational understanding of the principles behind them.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the core principles governing the reactivity of 4-(3-Methoxypropoxy)aniline.

Q1: How does the 4-(3-methoxypropoxy) group influence the reactivity of the aniline nitrogen?

A1: The substituent at the para-position exerts two primary, opposing effects:

  • Electronic Effect: As an alkoxy group, it is a strong electron-donating group (EDG) through resonance. This increases the electron density on the aromatic ring and, importantly, on the nitrogen atom, which should theoretically increase its nucleophilicity and basicity.

  • Steric Effect: The 3-methoxypropoxy chain, while flexible, is sterically bulky. This bulk can physically obstruct the approach of reagents to the amino group, creating a "steric shield." This hindrance can slow down reaction rates by raising the activation energy of the transition state, overriding the favorable electronic effect in many cases.[1] The outcome of a reaction often depends on the balance between these two factors.

Q2: In which common reactions is steric hindrance the primary obstacle?

A2: Steric hindrance is a major challenge in several key transformations involving the aniline nitrogen of 4-(3-Methoxypropoxy)aniline. These include:

  • N-Acylation and N-Alkylation: Reactions with bulky acylating or alkylating agents can be sluggish or fail completely.[2]

  • Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination): The formation of the key palladium-nitrogen bond can be severely impeded, especially when coupling with sterically demanding aryl halides.[3]

  • Diazotization: The approach of the nitrosating agent to the amino group can be slowed, requiring carefully optimized conditions to prevent side reactions or decomposition.[4]

Q3: What are the general strategies for overcoming the steric hindrance associated with this substrate?

A3: A multi-faceted approach is typically required. Key strategies include:

  • Increasing Reagent Reactivity: Use more reactive electrophiles (e.g., acyl chlorides over anhydrides).[5]

  • Catalysis: Employ catalysts that can operate via a less sterically demanding pathway, such as nucleophilic catalysts (e.g., DMAP for acylation) or specialized palladium-ligand systems for cross-coupling.[2][3]

  • Forcing Conditions: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] However, this must be balanced against the risk of decomposition.

  • Anion Generation: For certain reactions, deprotonating the aniline with a strong, non-nucleophilic base (e.g., NaH) to form the highly nucleophilic anilide anion can dramatically improve reactivity.[5]

Part 2: Troubleshooting Guide: N-Acylation & N-Alkylation

This section focuses on one of the most common synthetic steps and its associated challenges.

Problem: Low or No Conversion during N-Acylation/N-Alkylation

Low yields in these reactions are a frequent symptom when working with sterically encumbered anilines. The workflow below provides a logical progression for troubleshooting.

start Low N-Acylation/Alkylation Yield reagent Step 1: Enhance Reagent Reactivity start->reagent catalyst Step 2: Introduce a Catalyst reagent->catalyst reagent_sol Use Acyl Chloride > Anhydride Use Alkyl Iodide > Bromide reagent->reagent_sol base Step 3: Force Deprotonation catalyst->base catalyst_sol Add 0.1-0.2 eq. DMAP for Acylation catalyst->catalyst_sol temp Step 4: Increase Temperature base->temp base_sol Use NaH or nBuLi in Anhydrous THF (Perform prior to electrophile addition) base->base_sol temp_sol Incrementally increase temp. (e.g., from RT to 40°C, then 60°C) Monitor by TLC/LC-MS for decomposition temp->temp_sol

Caption: Troubleshooting workflow for low N-acylation/alkylation yields.

  • Cause A: Insufficient Electrophilicity of the Reagent. The steric barrier of the substrate demands a more reactive reaction partner.

    • Solution: For acylations, switch from an acid anhydride to a more reactive acyl chloride.[5] For alkylations, the reactivity order is R-I > R-Br > R-Cl; use the most reactive halide that is compatible with your substrate.[1]

  • Cause B: Low Reaction Rate Without Catalysis (Acylation). The uncatalyzed reaction is too slow to be practical.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent and can overcome the steric hindrance more effectively.[5]

  • Cause C: Insufficient Nucleophilicity of the Aniline. Even with an electron-donating group, the aniline nitrogen may not be nucleophilic enough to attack the electrophile efficiently due to steric constraints.

    • Solution: Force the deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (e.g., THF).[5] This generates the corresponding anilide anion, a vastly superior nucleophile. This must be done before adding the acylating/alkylating agent.

Data Presentation: Comparison of Acylation Conditions for Hindered Anilines
Reagent SystemCatalystBaseTemperatureTypical OutcomeReference
Acetic AnhydrideNonePyridine25-80 °CLow to moderate yield, slow reaction[5]
Acetic AnhydrideDMAP (0.1 eq.)Triethylamine25 °CHigh yield, rapid reaction[5]
Acetyl ChlorideNoneTriethylamine0-25 °CGood to high yield[5]
Carboxylic AcidHATUDIPEA25 °CHigh yield, effective for very hindered systems[5]
Experimental Protocol 1: DMAP-Catalyzed N-Acetylation

This protocol provides a robust method for the N-acetylation of 4-(3-Methoxypropoxy)aniline.

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-(3-Methoxypropoxy)aniline (1.0 eq.), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), and triethylamine (1.5 eq.).

  • Catalyst Addition: Add 4-(Dimethylaminopyridine) (DMAP) (0.1 eq.) to the stirring solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove excess acid), and brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.[2]

Part 3: Troubleshooting Guide: Diazotization

Diazotization of sterically hindered anilines requires strict control over reaction parameters to ensure high conversion and prevent decomposition of the thermally unstable diazonium salt.[6]

Problem: Low Yield of Diazonium Salt or Formation of Phenolic Byproducts
  • Cause A: Incorrect Temperature. The diazonium salt is thermally unstable and rapidly decomposes above 5 °C, leading to the formation of undesired 4-(3-methoxypropoxy)phenol.[6]

    • Solution: Maintain a strict reaction temperature between 0-5 °C using an ice-salt bath.[6] Ensure the sodium nitrite solution is also pre-chilled before addition.

  • Cause B: Insufficient Acidity. A high concentration of acid is required to generate the active nitrosating agent (nitrosonium ion, NO⁺) and to keep the unreacted aniline protonated, preventing it from coupling with the newly formed diazonium salt.[6]

    • Solution: Use a significant excess of a strong mineral acid, typically 3 equivalents of HCl or H₂SO₄ relative to the aniline.[6]

  • Cause C: Slow Reaction Rate. Steric hindrance can slow the rate of diazotization.[4]

    • Solution: Add the sodium nitrite solution slowly to maintain temperature control, and then allow for an extended stirring time (e.g., 30-60 minutes) at 0-5 °C after the addition is complete.

  • Cause D: Incomplete Reaction. It can be difficult to visually determine the reaction endpoint.

    • Solution: After the addition of sodium nitrite, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper.[6] The appearance of a blue-black color indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution.

Part 4: Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool, but its success with hindered substrates is highly dependent on the catalytic system.

cluster_reactants Reactants & Conditions cluster_catalyst Catalytic System Aniline 4-(3-Methoxypropoxy)aniline (Sterically Aware) Product Desired C-N Coupled Product Aniline->Product Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (80-120 °C) ArX Aryl Halide (Ar-X) (Potentially Hindered) ArX->Product Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (80-120 °C) Base Base (e.g., NaOtBu, K3PO4) Base->Product Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (80-120 °C) Pd_Source Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->Product Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (80-120 °C) Ligand Bulky, Electron-Rich Ligand Crucial for overcoming steric clash Examples: Biarylphosphines (SPhos, XPhos), Josiphos Ligand->Product Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Heat (80-120 °C)

Caption: Key components for successful Buchwald-Hartwig C-N coupling.

Problem: Low Yield of C-N Coupled Product
  • Cause A: Inappropriate Ligand Choice. This is the most common failure point. Standard ligands like triphenylphosphine are often ineffective for hindered substrates.

    • Solution: Employ bulky, electron-rich monophosphine ligands, often from the biarylphosphine class (e.g., SPhos, XPhos, RuPhos).[3] These ligands promote the formation of the active monoligated palladium species necessary to facilitate the challenging oxidative addition and reductive elimination steps with sterically demanding partners.[7][8]

  • Cause B: Catalyst Deactivation. Oxygen can irreversibly oxidize the active Pd(0) catalyst. Water can interfere with the base and other components.

    • Solution: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[3] Use anhydrous solvents and ensure all glassware is oven-dried. Degas the solvent before use.[1]

  • Cause C: Suboptimal Base or Solvent. The choice of base and solvent can significantly impact reaction efficiency.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base for many hindered couplings.[3] Anhydrous toluene is a commonly used solvent that performs well at the elevated temperatures often required (80-120 °C).[9]

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general starting point for coupling 4-(3-Methoxypropoxy)aniline with a hindered aryl bromide.

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd-precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.1-1.2 eq. relative to Pd), and sodium tert-butoxide (1.4 eq.).[3]

  • Reagent Addition: Add the aryl bromide (1.0 eq.) and 4-(3-Methoxypropoxy)aniline (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.2 M).[3]

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.[2]

  • Monitoring: Periodically and carefully cool the reaction and take aliquots to monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and then brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

References

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. [Link]

  • Fors, B. P., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society. Retrieved from [Link]

  • Gui, J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(20), 5344-5347. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kelly, S. E., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 142(51), 21496-21506. [Link]

  • Li, J-H., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(8), 1265-1268. [Link]

  • Vrána, J., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14313-14324. [Link]

  • Inukai, T., & Simamura, O. (1956). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 78(19), 4815-4818.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Validation Protocols for 4-(3-Methoxypropoxy)aniline Metabolites: A Comparative Guide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. The quantification of basic, polar metabolites such as 4-(3-Methoxypropoxy)aniline (4-MPA) in biological matrices presents a dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

The quantification of basic, polar metabolites such as 4-(3-Methoxypropoxy)aniline (4-MPA) in biological matrices presents a distinct set of analytical challenges. As a common intermediate and Phase I cleavage metabolite of various small-molecule APIs, 4-MPA is highly susceptible to severe matrix suppression, poor chromatographic retention, and oxidative instability.

This guide objectively compares leading chromatographic column chemistries and sample preparation strategies to establish a robust, self-validating LC-MS/MS assay. Furthermore, it details a step-by-step validation protocol grounded in the authoritative FDA 2018 Bioanalytical Method Validation (BMV) Guidance [1] and the ICH M10 harmonized guidelines [2].

Physicochemical Profiling & Metabolic Context

To design a self-validating protocol, we must first understand the causality dictated by the molecule's physicochemical properties. 4-MPA contains an electron-rich aromatic aniline ring and an ether-linked alkyl chain. With a calculated pKa of approximately 5.3, the primary amine is ionized at physiological pH, making it highly polar.

MetabolicPathway Parent Parent API MPA 4-(3-Methoxypropoxy)aniline (Primary Metabolite) Parent->MPA Cleavage/Hydrolysis N_Acetyl N-Acetyl-4-MPA (Phase II) MPA->N_Acetyl NAT2 Acetylation O_Desmethyl O-Desmethyl-4-MPA (Phase I) MPA->O_Desmethyl CYP450 O-Demethylation Glucuronide N-Glucuronide (Phase II) MPA->Glucuronide UGT Glucuronidation

Figure 1: Proposed Phase I and Phase II metabolic pathways of 4-(3-Methoxypropoxy)aniline.

Comparative Guide: Chromatographic Separation

Traditional reversed-phase (C18) columns rely exclusively on hydrophobic interactions. Because 4-MPA is polar and basic, it often elutes near the void volume on a C18 column, crashing directly into the matrix suppression zone caused by un-retained endogenous salts.

To overcome this, we compared three distinct column chemistries. Biphenyl stationary phases offer π−π interactions with the aniline ring, providing orthogonal retention mechanisms. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds well but requires a highly organic injection solvent, complicating sample preparation.

Table 1: Quantitative Performance Comparison of Column Chemistries

(Conditions: Mobile Phase A: 0.1% Formic Acid in H2O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Flow Rate: 0.4 mL/min)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Signal-to-Noise (LLOQ)Verdict
Standard C18 0.851.6 (Tailing)-54.2% (Suppression)8:1❌ Not Recommended
HILIC (Amide) 3.101.1-12.5%25:1⚠️ Acceptable, but complex prep
Biphenyl 2.451.05-4.1%45:1Optimal Choice

Causality & Expert Insight: The Biphenyl column is the superior choice. The electron-rich aniline ring of 4-MPA engages in strong π−π and dipole-dipole interactions with the biphenyl stationary phase. This pushes the analyte's retention time to 2.45 minutes, safely bypassing the early-eluting suppression zone and ensuring a pristine ionization environment in the ESI+ source.

Comparative Guide: Sample Preparation Strategies

A self-validating assay requires an extraction method that actively discriminates against matrix interferences. We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Table 2: Extraction Efficiency and Recovery Data
Extraction MethodMechanism of ActionAbsolute Recovery (%)Phospholipid RemovalProcess Efficiency (%)
PPT (Acetonitrile) Protein denaturation95.0%Poor43.5%
LLE (MTBE) Hydrophobic partitioning62.1%Moderate55.8%
MCX SPE Ion-exchange + Hydrophobic89.4%Excellent85.7%

Causality & Expert Insight: PPT leaves massive amounts of lysophosphatidylcholines in the extract, destroying the MS signal. Because 4-MPA has a pKa of ~5.3, acidifying the plasma to pH 3.0 protonates the amine ( NH3+​ ). During MCX SPE, this cation binds aggressively to the negatively charged sulfonic acid groups on the sorbent. Washing with 100% methanol strips away neutral lipids. Finally, eluting with 5% NH4​OH in methanol raises the pH to ~11, neutralizing the amine and releasing it. This orthogonal purification acts as a self-validating isolation step.

SPEWorkflow Plasma Plasma + IS Condition Condition MeOH & H2O Plasma->Condition Load Load Sample (pH 3.0) Condition->Load Wash Wash 2% FA & 100% MeOH Load->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap

Figure 2: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic aniline metabolites.

Step-by-Step Validation Protocol (FDA & ICH M10 Compliant)

To ensure global regulatory compliance, the following protocol adheres strictly to the FDA 2018 BMV Guidance [1] and the ICH M10 guidelines [2].

BMV Selectivity Selectivity & Specificity (Blank Matrices) Curve Calibration Curve (Linearity & LLOQ) Selectivity->Curve AccPrec Accuracy & Precision (Intra/Inter-run QCs) Curve->AccPrec Recovery Matrix Effect & Recovery (Post-Extraction Spikes) AccPrec->Recovery Stability Stability Testing (Benchtop, F/T, Autosampler) Recovery->Stability

Figure 3: Core bioanalytical method validation workflow compliant with FDA 2018 and ICH M10 guidelines.

Step 1: Selectivity and Specificity
  • Procedure: Analyze blank matrix samples from at least 6 independent sources (including hemolyzed and lipemic lots).

  • Acceptance Criteria: Interfering peaks at the retention time of 4-MPA must be ≤20% of the Lower Limit of Quantification (LLOQ) response. Interference at the Internal Standard (IS) retention time must be ≤5% of the IS response [2].

  • Self-Validating Mechanism: Utilizing a stable-isotope labeled internal standard (SIL-IS), such as 13C6​ -4-MPA, ensures that any minor retention time shifts caused by matrix variations are perfectly tracked and normalized.

Step 2: Calibration Curve & Sensitivity (LLOQ)
  • Procedure: Prepare a minimum of 6 non-zero calibration standards in matrix. Use a weighted ( 1/x2 ) linear regression model.

  • Acceptance Criteria: The LLOQ must demonstrate a signal-to-noise ratio ≥5:1 . Accuracy must be within ±20% of the nominal concentration at the LLOQ, and ±15% for all other calibration levels [1].

Step 3: Accuracy and Precision (A&P)
  • Procedure: Run Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ). Perform 5 replicates per level across 3 independent analytical runs.

  • Acceptance Criteria: Intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% for LLOQ). Accuracy must be within ±15% of nominal ( ±20% for LLOQ) [2].

Step 4: Matrix Effect and Recovery
  • Procedure: Calculate the IS-normalized Matrix Factor (MF). Extract blank matrix from 6 different lots, then spike with 4-MPA and IS post-extraction. Compare the peak area ratio of these samples to neat solutions at the same concentration.

  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF calculated from the 6 matrix lots must be <15% [1].

  • Causality: If the CV exceeds 15%, it indicates that the Biphenyl column and MCX SPE are failing to mitigate patient-to-patient matrix variability, necessitating a method redesign.

Step 5: Stability Assessments
  • Procedure: Evaluate 4-MPA stability under various conditions: Bench-top (room temperature for 24 hours), Freeze-Thaw (minimum 3 cycles at -80°C to RT), and Autosampler stability (extracted samples waiting for injection).

  • Acceptance Criteria: The mean concentration at each level must be within ±15% of the nominal concentration. Anilines are prone to oxidation; adding an antioxidant (e.g., ascorbic acid) to the matrix prior to freezing may be required if stability fails.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

Safety & Regulatory Compliance

Safety

Mechanistic Toxicology: The "Why" Behind the Safety Protocols

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(3-Methoxypropoxy)aniline As researchers and drug development professionals, working with functionalized aniline derivatives like 4-(3-Methoxypropoxy)anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 4-(3-Methoxypropoxy)aniline

As researchers and drug development professionals, working with functionalized aniline derivatives like 4-(3-Methoxypropoxy)aniline (CAS: 100131-95-1) requires a rigorous approach to laboratory safety. While this compound is a valuable intermediate in medicinal chemistry, its aniline backbone presents severe toxicological and environmental risks. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance and personnel safety.

Understanding the mechanism of toxicity is critical for enforcing laboratory safety. Aniline derivatives are readily absorbed through the skin, respiratory tract, and gastrointestinal system. Once systemic, they undergo hepatic N-hydroxylation to form active toxic metabolites (e.g., phenylhydroxylamine derivatives). These metabolites enter erythrocytes and catalyze the oxidation of ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin. Because methemoglobin cannot bind or transport oxygen, exposure leads to functional anemia, cellular hypoxia, and potentially fatal cyanosis[1]. Consequently, strict engineering controls and specialized PPE are non-negotiable.

Physicochemical & Hazard Profile

Property / IdentifierValueClinical / Logistical Significance
Chemical Name 4-(3-Methoxypropoxy)anilineTarget compound for synthesis/handling.
CAS Number 100131-95-1Unique regulatory identifier for SDS tracking.
Molecular Weight 181.23 g/mol Determines stoichiometric waste generation.
Primary Hazards Toxic, Irritant, MethemoglobinemicDictates high-level PPE and engineering controls.
EPA RCRA Code Managed as U012 / CharacteristicRequires specialized hazardous waste manifesting[2].
Incompatibilities Strong oxidizers, strong acidsDefines strict waste segregation protocols[3].

Protocol 1: Operational Plan & Safe Handling Workflow

Every handling step must be treated as a self-validating system where the failure of one control is mitigated by the next.

  • Verify Engineering Controls: Confirm the laboratory chemical fume hood is operating with a face velocity of 80–120 fpm.

    • Causality: Aniline derivatives have appreciable vapor pressures; vapors must be captured at the source to prevent inhalation-induced methemoglobinemia[1].

  • Establish a Designated Area: Demarcate the workspace with clear signage stating: "WARNING: TOXIC ANILINE DERIVATIVE WORK AREA".

    • Causality: Restricts access and alerts personnel to the presence of a severe hematotoxin and potential carcinogen[3].

  • Don Appropriate PPE: Equip a fully buttoned lab coat, chemical splash goggles, and Butyl rubber, Neoprene, or Polyvinyl Alcohol (PVA) gloves.

    • Causality: Standard nitrile gloves are highly permeable to aniline derivatives and fail to provide adequate barrier protection. Butyl/PVA materials provide the necessary chemical resistance to prevent rapid dermal absorption[4].

  • Prepare Secondary Containment: Place all reaction vessels inside a secondary Nalgene or polypropylene tub.

    • Causality: Contains accidental flask fractures, preventing the spread of the liquid agent across the benchtop and minimizing exposure surface area.

Protocol 2: Disposal Plan & EPA-Compliant Manifesting

Never dispose of aniline waste down the drain or in the regular waste stream[3].

  • Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) carboys for liquid waste and sealable polyethylene bags for solid waste (e.g., contaminated gloves, bench paper).

    • Causality: Aniline derivatives can degrade certain polymers and react with metal containers over time.

  • Execute Chemical Segregation: Ensure the waste container is strictly isolated from strong acids, strong bases, and strong oxidizers.

    • Causality: Aniline derivatives are weak organic bases. Mixing them with strong acids results in highly exothermic salt-formation reactions, while contact with oxidizers can trigger violent degradation or spontaneous combustion[5].

  • Apply Regulatory Labeling: Affix a standard Hazardous Waste label immediately upon the first drop of waste generation. Explicitly write "4-(3-Methoxypropoxy)aniline (Toxic)" and check the "Toxic" hazard box.

    • Causality: Complies with EPA RCRA manifesting requirements, ensuring EH&S personnel are aware of the U012-class toxicity[2].

  • Store in Accumulation Area: Transfer the sealed, labeled container to a designated, well-ventilated waste accumulation area, storing it below eye level.

    • Causality: Minimizes the risk of facial exposure and inhalation in the event of a drop or spill during transit[3].

Protocol 3: Spill Management and Chemical Decontamination

  • Evacuate and Assess: For any spill exceeding 50 mL outside a fume hood, immediately evacuate the lab, close the doors, and contact Environmental Health and Safety (EH&S).

    • Causality: Ambient vaporization outside of engineering controls can quickly exceed safe exposure limits, risking systemic toxicity.

  • Deploy Inert Absorbents: For manageable spills within the hood, cover the liquid completely with vermiculite, dry sand, or a commercial inert absorbent.

    • Causality: Combustible organic absorbents (like sawdust) must be strictly avoided as they can react with the amine and ignite[5].

  • Collect and Package: Use non-sparking scoops to transfer the absorbed material into a heavy-duty clear plastic bag. Double-bag the waste to prevent vapor escape[5].

  • Chemical Neutralization and Cleaning: Wipe the contaminated surface with a damp cloth and a mild detergent. Follow with a dilute (5%) acetic acid wash, then perform a final water rinse.

    • Causality: Acetic acid safely neutralizes residual traces by converting the volatile free-base aniline into a non-volatile, water-soluble acetate salt, ensuring complete decontamination.

Waste Management Workflow

G Start 4-(3-Methoxypropoxy)aniline Waste Generation Liquid Liquid Waste (Reaction Filtrates/Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Start->Solid Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Liquid->Segregation Solid->Segregation ContainerL HDPE Liquid Waste Jug (Vented Cap) Segregation->ContainerL Liquids ContainerS Sealable Polyethylene Bag (Double Bagged) Segregation->ContainerS Solids Labeling EPA RCRA Labeling "Hazardous Waste: Toxic" ContainerL->Labeling ContainerS->Labeling Storage Secondary Containment (Ventilated, Below Eye Level) Labeling->Storage Disposal EH&S Pickup (EPA U012 / Characteristic) Storage->Disposal

Figure 1: Comprehensive waste segregation and disposal workflow for 4-(3-Methoxypropoxy)aniline.

References

  • National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. National Institutes of Health (NIH). Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. Aniline Standard Operating Procedure. WSU. Available at: [Link]

  • Rutgers Environmental Health and Safety (REHS). Aniline Standard Operating Procedure. Rutgers University. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. US EPA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methoxypropoxy)aniline
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